molecular formula C15H13N5O B3019581 N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 92555-69-6

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B3019581
CAS RN: 92555-69-6
M. Wt: 279.303
InChI Key: KHVFYTGMCVAGIT-UHFFFAOYSA-N
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Description

“N-(4-PHENOXYPHENYL)-N’-PHENYLUREA” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Its linear formula is C19H16N2O2 .


Synthesis Analysis

A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .


Molecular Structure Analysis

“N-(4-PHENOXYPHENYL)-N’-PHENYLUREA” has a molecular weight of 304.352 . Another compound, “N-(4-PHENOXYPHENYL)MALEIMIDE”, has a molecular weight of 265.271 .


Chemical Reactions Analysis

The synthesis of N-substituted β-alanines involves the reaction of 4-aminodiphenyl ester with acrylic, methacrylic, crotonic, and itaconic acids. These undergo ring closure to form derivatives of dihydropyrimidinedione and 4-carboxy-2-pyrrolidinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “4-Phenoxyphenyl isocyanate” is a liquid with a flash point of 110 °C .

Scientific Research Applications

Fluorescent Polymers

This compound can be used in the creation of fluorescent polymers . These polymers have a wide range of applications due to their extraordinary properties and abilities. They play a multipurpose role in various fields such as optical materials, analytical chemistry, aerospace and automobiles, consumer products, textiles, coatings, biological detection projects, agricultural appliances, navy materials, digital printing technology, medicine, and advanced structural composites .

Thermo-Mechanical Properties

The compound can contribute to the thermo-mechanical properties of certain materials. For instance, it can be used in the production of tough, transparent, and flexible films for mechanical resistance of polyesters .

Drug Discovery

“N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine” can be used in drug discovery . The 1,2,3-triazoles, which are one of the most important nitrogen-containing five-membered heterocycles, have a wide range of applications in pharmaceuticals .

Organic Synthesis

This compound can be used in organic synthesis . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Supramolecular Chemistry

The compound can be used in supramolecular chemistry . The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Biological Activity

“N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine” can be used to study biological activity . For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole was found to be a potent antiproliferative agent .

Chemical Biology

This compound can be used in chemical biology . The 1,2,3-triazoles have found broad applications in this field .

Fluorescent Imaging

Lastly, “N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine” can be used in fluorescent imaging . The 1,2,3-triazoles have found broad applications in this field as well .

Safety and Hazards

Safety data sheets indicate that compounds like “4-Phenoxyphenyl isocyanate” can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

The primary target of N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Mode of Action

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine interacts with its target by inhibiting the action of VEGFR2 . This inhibition disrupts the VEGF signaling pathway, leading to changes in the formation of blood vessels.

Biochemical Pathways

The compound affects the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGFR2, the compound disrupts this pathway, potentially affecting downstream effects such as cell migration, proliferation, and survival.

Result of Action

The inhibition of VEGFR2 by N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine leads to a reduction in the formation of new blood vessels . This can have significant molecular and cellular effects, particularly in conditions where angiogenesis is a factor, such as in the growth of tumors.

properties

IUPAC Name

2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-14-17-10-18-15(20-14)19-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVFYTGMCVAGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

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